4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C13H21NO It is a derivative of butanol, featuring a substituted amino group attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,3-dimethylbenzylamine with butan-2-ol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The process involves the nucleophilic substitution of the amino group on the butanol molecule, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: A similar compound with a different substitution pattern on the butanol backbone.
2,3-Dimethylbenzylamine: Shares the dimethylphenyl group but lacks the butanol moiety.
Uniqueness
4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-4-6-13(12(10)3)9-14-8-7-11(2)15/h4-6,11,14-15H,7-9H2,1-3H3 |
InChI Key |
GGRNNYAYXUZQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCC(C)O)C |
Origin of Product |
United States |
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